molecular formula C13H29O4P B14648089 Bis(2,2-dimethylpropyl) propyl phosphate CAS No. 52056-59-4

Bis(2,2-dimethylpropyl) propyl phosphate

Cat. No.: B14648089
CAS No.: 52056-59-4
M. Wt: 280.34 g/mol
InChI Key: XRKAHBZNOLXXLT-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl) propyl phosphate: is an organophosphorus compound with the molecular formula C12H27O4P. It is a type of phosphate ester, which are compounds commonly used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) propyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propanol to yield the final product. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethylpropyl) propyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phosphates with higher oxidation states.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.

    Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Requires nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Phosphoric acid and 2,2-dimethylpropanol.

    Oxidation: Higher oxidation state phosphates.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Bis(2,2-dimethylpropyl) propyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which bis(2,2-dimethylpropyl) propyl phosphate exerts its effects involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular function.

Comparison with Similar Compounds

    Tris(2,2-dimethylpropyl) phosphate: Another organophosphorus compound with similar properties but different molecular structure.

    Bis(2-chloroethyl) ether: Shares some chemical reactivity but differs in its applications and toxicity profile.

Uniqueness: Bis(2,2-dimethylpropyl) propyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

52056-59-4

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

bis(2,2-dimethylpropyl) propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-8-9-15-18(14,16-10-12(2,3)4)17-11-13(5,6)7/h8-11H2,1-7H3

InChI Key

XRKAHBZNOLXXLT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCC(C)(C)C)OCC(C)(C)C

Origin of Product

United States

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